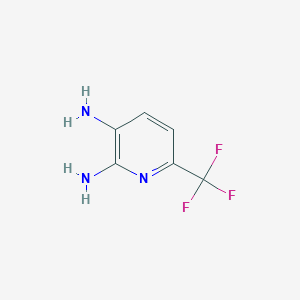

6-(Trifluoromethyl)pyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAUJMRIVQEHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470480 | |

| Record name | 6-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683242-79-7 | |

| Record name | 6-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Derivatives in Contemporary Chemical Sciences

Pyridine (B92270) and its derivatives are cornerstone heterocyclic compounds in modern chemistry, valued for their versatile applications across various scientific fields. e3s-conferences.orgresearchoutreach.org The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural motif found in numerous natural products, including essential vitamins and alkaloids. This structural unit is prevalent in over 7,000 existing drug molecules, highlighting its importance in the pharmaceutical industry. e3s-conferences.orgresearchoutreach.org

The significance of pyridine derivatives stems from their broad spectrum of biological and pharmacological activities. nih.gov These compounds have been successfully developed into agents with anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and antitumor properties. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets like enzymes and receptors. This ability to modulate biological activity has made the pyridine scaffold a "privileged structure" in drug design. e3s-conferences.orgresearchoutreach.org

Beyond medicine, pyridine derivatives are integral to materials science and agrochemistry. nih.gov Their stable aromatic nature and the ability to coordinate with metal ions make them useful in the synthesis of novel materials and as intermediates for agrochemicals like fungicides and herbicides. nih.govresearchgate.net The chemistry of pyridine is rich and allows for a wide range of substitution reactions, enabling chemists to fine-tune the electronic and steric properties of molecules for specific applications. nih.gov

Strategic Importance of Trifluoromethylation in Molecular Design for Research Applications

Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group into a molecule, is a powerful and widely used strategy in modern molecular design, particularly in medicinal chemistry and materials science. nih.gov The trifluoromethyl group imparts a unique combination of electronic and steric properties that can dramatically enhance a molecule's performance. researchgate.net

One of the key advantages of the -CF3 group is its high electronegativity, which can significantly alter the acidity or basicity of nearby functional groups, thereby influencing molecular interactions and binding affinities with biological targets. researchgate.netresearchgate.net This electron-withdrawing nature is often exploited to modify the reactivity and stability of a compound. ed.ac.uk

In drug discovery, the trifluoromethyl group is highly valued for its ability to improve a drug candidate's metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation by enzymes in the body. ed.ac.uk This increased stability can lead to a longer half-life and improved pharmacokinetic profiles. nih.goved.ac.uk Furthermore, the lipophilic (fat-soluble) nature of the trifluoromethyl group can enhance a molecule's ability to permeate cell membranes, which is a crucial attribute for bioavailability. researchgate.neted.ac.uk The -CF3 group is often used as a bioisostere for other groups like chlorine or methyl to optimize a lead compound's properties. nih.gov

The strategic incorporation of trifluoromethyl groups has led to the development of numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). nih.gov

| Property Enhanced by Trifluoromethylation | Impact in Research Applications |

| Metabolic Stability | Increases drug half-life by blocking metabolic hotspots. ed.ac.uk |

| Lipophilicity | Improves cell membrane permeability and bioavailability. researchgate.neted.ac.uk |

| Binding Affinity | Alters electronic properties, potentially strengthening interactions with biological targets. researchgate.neted.ac.uk |

| Acidity/Basicity Modulation | Influences the ionization state of nearby functional groups, affecting solubility and receptor binding. researchgate.netnih.gov |

| Thermal Stability | The strong C-F bonds contribute to greater stability in materials science applications. ed.ac.uk |

Foundational Research Areas Pertaining to 6 Trifluoromethyl Pyridine 2,3 Diamine

Strategic Approaches to Trifluoromethylated Pyridine Scaffolds

The synthesis of trifluoromethylated pyridines, including 6-(trifluoromethyl)pyridine-2,3-diamine, is of significant interest in medicinal and agrochemical research due to the unique properties conferred by the trifluoromethyl group. This moiety can enhance metabolic stability, lipophilicity, and binding affinity of molecules. researchgate.net Consequently, a variety of synthetic strategies have been developed to construct these valuable scaffolds. The primary approaches can be broadly categorized into two main strategies: the functionalization of a pre-existing pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing acyclic precursors. nih.gov

Nucleophilic Aromatic Substitution in Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of nucleophiles, such as amines, onto a pyridine ring. thieme-connect.de The reaction is particularly effective on pyridine rings bearing strong electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, which activate the ring towards nucleophilic attack. nih.gov The CF₃ group, especially when positioned at the 2- or 4-position, significantly lowers the electron density of the pyridine ring, facilitating the addition-elimination mechanism of SNAr reactions.

In the context of synthesizing 6-(trifluoromethyl)pyridine-2,3-diamine, a plausible SNAr strategy would involve a suitably substituted pyridine precursor, such as a di-halogenated or nitro-halogenated 2-(trifluoromethyl)pyridine. For instance, a precursor like 2,3-dichloro-6-(trifluoromethyl)pyridine (B1317705) could undergo sequential substitution with ammonia (B1221849) or other nitrogen nucleophiles. The strong electron-withdrawing nature of the trifluoromethyl group would activate the C2 and C4 positions, but the chlorine at C2 would be particularly susceptible to displacement. The introduction of the second amino group at the C3 position would be more challenging and might require harsher conditions or a different synthetic approach due to the electronic effects of the first amino group.

The reactivity of halogens in SNAr reactions on pyridine rings typically follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that enhances the electrophilicity of the carbon atom. The nitro group is also an excellent leaving group in nucleophilic aromatic substitutions on pyridines. scispace.com

| Precursor Type | Leaving Group 1 | Leaving Group 2 | Potential Nucleophile | Key Considerations |

| Dihalo-trifluoromethyl-pyridine | Cl | Cl | NH₃, NaNH₂ | Regioselectivity of the first and second substitution. |

| Nitrohalo-trifluoromethyl-pyridine | NO₂ | Cl | NH₃, NaNH₂ | Nitro group is a very good leaving group in SNAr. scispace.com |

| Fluoro-trifluoromethyl-pyridine | F | - | Amines | Fluoride is an excellent leaving group in SNAr. nih.gov |

Catalytic Hydrogenation of Nitro and Azide (B81097) Intermediates

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro and azide groups to primary amines, often with high yields and clean reaction profiles. rsc.org This strategy is highly relevant for the synthesis of aminopyridines, including the target molecule 6-(trifluoromethyl)pyridine-2,3-diamine. The process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of a hydrogen source. researchgate.netresearchgate.net

A synthetic route utilizing this methodology would start with a dinitro- or nitro-azido precursor, such as 2,3-dinitro-6-(trifluoromethyl)pyridine. The catalytic hydrogenation of this precursor would simultaneously reduce both nitro groups to the corresponding diamine. A patent describes the synthesis of 2,3-diaminopyridine (B105623) by the catalytic hydrogenation of 2,3-dinitropyridine (B76908) using palladium on carbon as the catalyst in an organic solvent. google.com This precedent suggests that a similar approach would be effective for the trifluoromethylated analogue.

Alternatively, a nitro-azido pyridine precursor could be used. The azide group can be selectively reduced under milder conditions than the nitro group, which could allow for a stepwise reduction if desired. However, for the synthesis of the target diamine, a one-pot reduction of both functionalities is more efficient. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that need to be optimized to achieve high yields and selectivity, while avoiding side reactions such as hydrodefluorination of the trifluoromethyl group. google.comgoogle.com

| Precursor | Functional Group 1 | Functional Group 2 | Catalyst | Product |

| 2,3-Dinitro-6-(trifluoromethyl)pyridine | -NO₂ | -NO₂ | Pd/C, PtO₂ | 6-(Trifluoromethyl)pyridine-2,3-diamine |

| 2-Nitro-3-azido-6-(trifluoromethyl)pyridine | -NO₂ | -N₃ | Pd/C, Raney Ni | 6-(Trifluoromethyl)pyridine-2,3-diamine |

Direct Trifluoromethylation of Pyridine Precursors

Direct C-H trifluoromethylation of pyridine and its derivatives has emerged as an attractive strategy for the synthesis of trifluoromethylated pyridines, as it avoids the need for pre-functionalized starting materials. nih.gov Various methods have been developed, often involving radical, organometallic, or photoredox-catalyzed pathways. Reagents such as trifluoroacetic acid, Langlois' reagent (CF₃SO₂Na), and Togni's reagents are commonly used as trifluoromethyl sources. researchgate.netresearchgate.net

Recent advances have focused on developing more regioselective methods. For example, an N-methylpyridine quaternary ammonium (B1175870) activation strategy has been developed for a highly regioselective direct C-H trifluoromethylation of pyridine. researchgate.net However, the applicability of these methods to substrates with multiple activating groups like 2,3-diaminopyridine would require careful investigation to determine if the desired regioselectivity at the C6 position can be achieved.

| Trifluoromethylating Agent | Catalyst/Conditions | Substrate | Potential Issues |

| CF₃I / peroxide | Light or heat | 2,3-Diaminopyridine | Low regioselectivity, multiple products. |

| CF₃SO₂Na (Langlois' reagent) | Oxidant | 2,3-Diaminopyridine | Regioselectivity, compatibility with amino groups. |

| Togni's reagent | Cu catalyst | 2,3-Diaminopyridine | Regioselectivity, potential for N-trifluoromethylation. |

Multicomponent Reaction Pathways for 2-Trifluoromethylpyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. mdpi.com MCRs are attractive due to their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of substituted pyridines.

For the synthesis of 2-trifluoromethylpyridines, a multicomponent Kröhnke reaction has been reported, involving the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate. While this method is effective for a range of substituted 2-trifluoromethylpyridines, its direct application to the synthesis of 6-(trifluoromethyl)pyridine-2,3-diamine would require a specifically designed chalcone (B49325) precursor that could be later converted to the diamine functionality, or a modification of the MCR to incorporate the amino groups directly.

Another approach could involve a three-component reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a trifluoromethylated 1,3-dicarbonyl compound. nih.gov This type of reaction has been shown to produce highly functionalized 2-aminopyridine (B139424) derivatives. By carefully selecting the starting materials, it might be possible to construct the desired 6-(trifluoromethyl)pyridine-2,3-diamine scaffold. However, the development of a specific MCR for this target compound would likely require significant methodological investigation.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential for Target Synthesis |

| Kröhnke Pyridine Synthesis | Chalcone derivative | 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide | Ammonium acetate | Indirect; requires post-MCR functionalization. |

| Hantzsch Dihydropyridine Synthesis | Trifluoromethyl-β-ketoester | Aldehyde | Ammonia | Requires subsequent oxidation and functionalization. |

| Enediamine-based MCR | 1,1-Enediamine | DMF-DMA | Trifluoromethylated 1,3-dicarbonyl | Potentially direct, but requires specific substrates. nih.gov |

Cyclocondensation Reactions Utilizing Trifluoromethyl Building Blocks

The construction of the pyridine ring via cyclocondensation reactions using acyclic, trifluoromethyl-containing building blocks is one of the most common and versatile strategies for synthesizing trifluoromethylated pyridines. nih.govjst.go.jp This approach allows for the introduction of the trifluoromethyl group at a specific position with high regioselectivity. Common trifluoromethyl building blocks include ethyl 4,4,4-trifluoroacetoacetate, trifluoroacetic anhydride, and other trifluoromethyl ketones and esters. researchoutreach.org

A promising route to 6-(trifluoromethyl)pyridine-2,3-diamine involves the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, with a C₃N₂ synthon like aminomalononitrile. Aminomalononitrile has been shown to react with electrophiles to produce intermediates that can be cyclized to form heterocyclic systems. nih.gov The reaction would likely proceed through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent aromatization to yield a substituted aminopyridine.

Another well-established method is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with a β-unsaturated carbonyl compound. A modification of this reaction using a trifluoromethylated β-enamino ketone and an ynone could potentially be adapted to form the desired pyridine scaffold. The specific substitution pattern of the final product is determined by the choice of the starting materials. For the synthesis of 2,3-diamino-6-(trifluoromethyl)pyridine, a building block that already contains one of the amino groups or a precursor that can be easily converted to an amino group would be required.

| Trifluoromethyl Building Block | Co-reactant | Reaction Type | Product Precursor |

| Ethyl 4,4,4-trifluoroacetoacetate | Aminomalononitrile | Cyclocondensation | 2-Amino-3-cyano-6-(trifluoromethyl)pyridine derivative |

| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Enamine with cyanoacetamide | Guareschi-Thorpe condensation | 2-Oxo-3-cyano-6-(trifluoromethyl)pyridine derivative |

| Trifluoroacetic anhydride | Alkyl vinyl ether | Acylation/Cyclization | 6-(Trifluoromethyl)pyrid-2-one derivative |

Advanced Synthetic Route Development and Optimization

A key aspect of route development is the optimization of each reaction step to maximize yield and purity while minimizing costs and environmental impact. researchgate.netresearchgate.net For a multi-step synthesis, this could involve screening different catalysts, solvents, temperatures, and reaction times. For instance, in a catalytic hydrogenation step, the choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni), catalyst loading, hydrogen pressure, and temperature can significantly affect the reaction rate, selectivity, and the potential for side reactions like defluorination. researchgate.net

Process optimization also involves developing efficient work-up and purification procedures. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and higher throughput. The development of a crystalline final product or intermediate can greatly simplify the purification process.

| Optimization Parameter | Area of Focus | Example Consideration |

| Reaction Conditions | Yield, Purity, Reaction Time | Screening of catalysts, solvents, and temperatures for a hydrogenation step. |

| Reagent Stoichiometry | Cost, Atom Economy | Minimizing the use of expensive reagents. |

| Work-up and Purification | Scalability, Purity | Developing a crystallization protocol instead of chromatographic purification. |

| Process Safety | Hazard Mitigation | Monitoring and controlling exotherms in a nitration reaction. |

| Green Chemistry | Environmental Impact | Using less hazardous solvents and minimizing waste generation. |

Continuous-Flow Hydrogenation Methodologies

Continuous-flow synthesis has emerged as a powerful technique for the production of pyridone derivatives and other heterocyclic compounds. researchgate.net This methodology offers significant advantages over traditional batch processing, particularly for reactions that are hazardous or difficult to control, such as catalytic hydrogenation. The use of microreactors allows for superior control over reaction parameters like temperature, pressure, and residence time, leading to improved safety, higher yields, and better product consistency. durham.ac.uknih.gov

For the synthesis of 6-(trifluoromethyl)pyridine-2,3-diamine, a continuous-flow approach is typically applied to the reduction of the precursor, 6-(trifluoromethyl)-2,3-dinitropyridine. In this setup, a solution of the dinitro compound is pumped through a heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst. This method ensures the safe use of hydrogen gas and can be automated for continuous production. durham.ac.uk The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, mitigating the risks associated with the highly exothermic nature of nitro group reduction. tue.nl

| Parameter | Batch Processing | Continuous-Flow Processing |

|---|---|---|

| Safety | Higher risk with hazardous reagents (e.g., large volumes of H₂ gas). | Enhanced safety due to small reaction volumes and containment. durham.ac.uk |

| Heat Transfer | Often inefficient, leading to potential thermal runaways. | Excellent heat transfer, allowing for precise temperature control. tue.nl |

| Scalability | Scaling up can be complex and non-linear. | Easily scalable by extending operation time or "numbering-up" reactors. |

| Process Control | Difficult to precisely control mixing and residence time. | Precise control over stoichiometry, mixing, and reaction time. nih.gov |

Development of Environmentally Benign Synthetic Processes

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes to pyridine derivatives. rasayanjournal.co.in These approaches aim to reduce waste, eliminate the use of toxic reagents and solvents, and improve energy efficiency. nih.govacs.org Key strategies include the use of recyclable catalysts, microwave-assisted synthesis, and solventless reaction conditions. rasayanjournal.co.inbiosynce.com

For the synthesis of 6-(trifluoromethyl)pyridine-2,3-diamine and its analogues, green chemistry principles can be applied by:

Catalyst Selection: Utilizing heterogeneous catalysts like palladium on carbon (Pd/C) that can be easily recovered and reused, minimizing heavy metal waste. mdpi.com

Solvent Choice: Replacing hazardous solvents with greener alternatives such as ethanol (B145695) or water, or performing reactions in solvent-free systems where possible. nih.gov

Energy Efficiency: Employing methods like microwave irradiation, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing byproduct formation. researchgate.net

Strategic Use of Carbamates as Starting Materials

Carbamates are versatile functional groups in organic synthesis and have been strategically employed in the preparation of complex pyridine derivatives. acs.orgnih.gov They can serve as protecting groups for amines, enabling regioselective reactions on other parts of the molecule. nih.gov In some synthetic strategies, carbamates are used as starting materials to simplify reaction pathways and avoid harsh or hazardous conditions. researchgate.net

One innovative approach avoids dangerous hydrogenation processes and expensive catalysts by using a carbamate (B1207046) as a starting material to synthesize key intermediates. researchgate.netresearchgate.net For instance, a synthetic route to a related compound involves the preparation of a pyridin-3-yl(trifluoromethyl)carbamate, which can then undergo nucleophilic substitution reactions under mild conditions. researchgate.net This strategy highlights the utility of carbamates in creating complex amine-containing heterocycles while adhering to safer and more economical synthetic principles. researchgate.netmdpi.com

Scalability Considerations for Gram-Scale Synthesis

Transitioning a synthetic procedure from a laboratory milligram scale to a gram scale or larger presents several challenges, including heat management, mass transfer limitations, and purification. unimi.it For the synthesis of fluorinated pyridines like 6-(trifluoromethyl)pyridine-2,3-diamine, robust and reproducible methods are essential for producing sufficient quantities for further research and development. researchgate.netresearchgate.net

Key considerations for achieving successful gram-scale synthesis include:

Process Optimization: Fine-tuning reaction conditions such as temperature, concentration, and catalyst loading to maintain high yields and purity at a larger scale.

Purification Methods: Moving away from chromatography-based purification towards more scalable methods like crystallization or precipitation. In one large-scale synthesis of a similar compound, the product was isolated by simple filtration after basification, a procedure well-suited for industrial production. unimi.it

Flow Chemistry: As discussed previously, continuous-flow systems are inherently scalable and can bypass many of the issues associated with batch scale-up. tue.nl

Control of Reaction Conditions and Their Mechanistic Implications

The outcome of the synthesis of 6-(trifluoromethyl)pyridine-2,3-diamine is highly dependent on the precise control of reaction conditions. The choice of catalysts, reagents, and solvents can significantly influence reaction rates, yields, and the purity of the final product.

Influence of Catalysts and Reagents on Reaction Outcomes

The catalytic hydrogenation of 6-(trifluoromethyl)-2,3-dinitropyridine to the desired diamine is a critical step where the catalyst plays a pivotal role. A variety of heterogeneous catalysts are effective for the reduction of aromatic nitro groups.

Palladium (Pd): Palladium on an activated carbon support (Pd/C) is a widely used and highly effective catalyst for this transformation. It generally provides high yields and clean conversions under moderate hydrogen pressure and temperature. mdpi.com

Platinum (Pt): Platinum-based catalysts, such as platinum oxide (PtO₂), are also very active but can sometimes lead to over-reduction or side reactions if conditions are not carefully controlled.

Nickel (Ni): Raney Nickel is a cost-effective alternative, though it often requires higher temperatures and pressures and may exhibit lower selectivity compared to palladium and platinum catalysts. mdpi.com Bimetallic catalysts, such as Pd-Ni, have been shown to improve both conversion and selectivity in hydrogenation reactions. mdpi.com

The choice of solvent can also impact the reaction by influencing the solubility of the substrate and the activity of the catalyst. Common solvents for this hydrogenation include ethanol, methanol, and ethyl acetate.

| Catalyst | Typical Support | Activity | Selectivity | Notes |

|---|---|---|---|---|

| Palladium (Pd) | Activated Carbon (C) | High | High | Most commonly used for clean and efficient nitro group reduction. mdpi.com |

| Platinum (Pt) | - (as PtO₂) | Very High | Moderate | Risk of over-reduction of the pyridine ring under harsh conditions. |

| Nickel (Ni) | - (Raney Ni) | Moderate-High | Moderate | Cost-effective but may require more forcing conditions. mdpi.com |

| Ruthenium (Ru) | Various | High | High | Can be used for selective hydrogenation of specific functional groups. |

Stereochemical Control in Derivative Synthesis

While 6-(trifluoromethyl)pyridine-2,3-diamine itself is an achiral molecule, it serves as a crucial prochiral building block for the synthesis of more complex, chiral molecules, particularly those with therapeutic potential. When this diamine undergoes cyclization reactions, for example, to form imidazopyridine derivatives, new stereocenters can be generated.

Controlling the stereochemistry of these subsequent transformations is paramount in medicinal chemistry, as different enantiomers or diastereomers of a drug candidate often exhibit vastly different biological activities. The synthesis of specific stereoisomers can be achieved through several strategies:

Chiral Catalysts: Employing a chiral transition metal catalyst can induce asymmetry in the product, favoring the formation of one enantiomer over the other.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a reacting molecule can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Resolution: Synthesizing a racemic mixture of the final product and then separating the enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

The vicinal diamine functionality in 6-(trifluoromethyl)pyridine-2,3-diamine provides two nucleophilic sites that can be exploited in asymmetric synthesis to construct complex heterocyclic scaffolds with defined three-dimensional structures.

Investigation of Intermediate Formation and Transformation

The synthesis of 6-(Trifluoromethyl)pyridine-2,3-diamine is strategically accomplished through a multi-step process where the formation and subsequent transformation of key intermediates are critical. A widely adopted and efficient pathway involves the preparation of a nitrated precursor, which is then converted to the final diamine product. The primary intermediate in this synthetic route is 3-nitro-6-(trifluoromethyl)pyridin-2-amine (B1395103) .

The formation of this nitro-amino intermediate is a crucial first stage. This is typically achieved through the nitration of a suitable aminopyridine precursor. The regioselectivity of the nitration is directed by the existing amino and trifluoromethyl groups on the pyridine ring, leading to the desired 2-amino-3-nitro constitutional isomer.

The pivotal step in the synthesis is the transformation of 3-nitro-6-(trifluoromethyl)pyridin-2-amine into 6-(Trifluoromethyl)pyridine-2,3-diamine. This conversion is a reduction reaction, specifically the reduction of the aromatic nitro group at the C3 position to a primary amine group. Research into this transformation has explored various established methodologies for nitro group reduction, with catalytic hydrogenation being one of the most efficient and widely used methods.

In a typical procedure, the nitro intermediate is subjected to hydrogenation in the presence of a metal catalyst. google.com The reaction is generally carried out in a suitable solvent, such as an alcohol (e.g., ethanol, methanol) or ethyl acetate, which can dissolve the starting material and facilitate the interaction with the catalyst and hydrogen gas.

The mechanism of this catalytic hydrogenation is understood to proceed through a series of intermediate species on the surface of the catalyst. The nitro group (-NO₂) is sequentially reduced, likely forming nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amine (-NH₂) is produced. These intermediates are typically highly reactive and are not isolated during the reaction. The process requires a source of hydrogen, which can be supplied as hydrogen gas, often under pressure to increase the reaction rate.

Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed due to their high activity and selectivity for the reduction of nitro groups without affecting other functional groups on the molecule, such as the trifluoromethyl group or the pyridine ring itself. google.comorgsyn.org The choice of catalyst, solvent, temperature, and hydrogen pressure are key parameters that are optimized to ensure a high yield and purity of the final diamine product.

Alternative reduction methods, analogous to the Béchamp reduction, have also been proven effective for similar 2-amino-3-nitropyridine (B1266227) structures. orgsyn.org This involves the use of a metal, such as iron powder, in an acidic medium, like ethanol/water with a catalytic amount of hydrochloric acid. orgsyn.org This method provides a robust alternative to catalytic hydrogenation, particularly in laboratory-scale syntheses.

The successful transformation of the 3-nitro-6-(trifluoromethyl)pyridin-2-amine intermediate is confirmed by various analytical techniques. The disappearance of the nitro group and the appearance of the new amino group can be monitored by thin-layer chromatography (TLC) and confirmed in the final product by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which would show characteristic shifts and fragmentation patterns for the newly formed diamine.

The following table summarizes typical conditions and findings for the key transformation step in the synthesis of 6-(Trifluoromethyl)pyridine-2,3-diamine.

Table 1: Reaction Conditions for the Transformation of 3-nitro-6-(trifluoromethyl)pyridin-2-amine

| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | H₂, Palladium on Carbon (Pd/C) | Ethanol | 50-60 | 1-2 | High | Catalytic hydrogenation under hydrogen pressure. google.com |

| 2 | Iron Powder / HCl (catalytic) | Ethanol / Water | Reflux | 1 | Good | Based on analogous reduction of 2-amino-5-bromo-3-nitropyridine. orgsyn.org |

Electrophilic and Nucleophilic Reactivity Profiles

The electrophilic and nucleophilic character of 6-(Trifluoromethyl)pyridine-2,3-diamine is dichotomous. The amino groups provide sites for electrophilic attack, while the electron-deficient pyridine ring, activated by the trifluoromethyl group, is susceptible to nucleophilic substitution, particularly if a suitable leaving group is present.

Oxidation Reactions of Amino Groups

The ortho-diamine functionality is prone to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The proximity of the two amino groups allows for intramolecular reactions following oxidation.

Formation of Imines and Heterocycles: Mild oxidation can lead to the formation of quinone-diimine structures, which are typically highly reactive intermediates. These intermediates can subsequently polymerize or react with other species present in the medium. In the presence of specific reagents, controlled oxidation can yield valuable heterocyclic systems. For example, oxidative condensation with aldehydes or ketones can form substituted imidazoles.

Oxidative Dimerization: While not directly reported for this specific molecule, related compounds such as 3-aminothieno[2,3-b]pyridine-2-carboxamides have been shown to undergo unusual oxidative dimerization when treated with agents like sodium hypochlorite. nih.gov This suggests that under certain conditions, intermolecular C-N or N-N bond formation could be a potential reaction pathway for 6-(Trifluoromethyl)pyridine-2,3-diamine.

Table 1: Potential Oxidation Reactions of the Amino Groups

| Oxidizing Agent | Potential Product(s) | Reaction Type |

|---|---|---|

| Sodium Hypochlorite (NaOCl) | Azo compounds, Dimerized products | Oxidative Coupling |

| Manganese Dioxide (MnO₂) | Pyridinediimine | Dehydrogenation |

| [Bis(acetoxy)iodo]benzene | Heterocyclic products (e.g., via cyclization) | Hypervalent Iodine Oxidation |

Reduction Reactions to Form Corresponding Amines and Derivatives

The term "reduction to form corresponding amines" for a compound that is already a diamine typically refers to the stability of the existing functional groups under reductive conditions or the reduction of the aromatic system.

Stability of Functional Groups: The trifluoromethyl and amino groups are generally stable to many reducing agents. The CF₃ group is highly resistant to chemical reduction.

Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation (e.g., using H₂, Pd/C, PtO₂) or with dissolving metal reductions. However, these reactions often require forcing conditions (high pressure and temperature) due to the aromaticity of the pyridine ring. The electron-withdrawing trifluoromethyl group can make this reduction more challenging.

Table 2: Potential Reduction Pathways

| Reagent(s) | Substrate Moiety | Potential Product | Conditions |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Pyridine Ring | 6-(Trifluoromethyl)piperidine-2,3-diamine | High pressure, elevated temperature |

| Sodium Borohydride (NaBH₄) | Pyridine Ring | Generally unreactive | Standard conditions |

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl group is a powerful electron-withdrawing group, significantly influencing the reactivity of the pyridine ring. However, it is generally a very poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Activation of the Pyridine Ring: The primary role of the CF₃ group is to activate the pyridine ring towards nucleophilic attack by lowering the electron density of the aromatic system. Any suitable leaving groups on the ring, such as halides, would be highly susceptible to displacement by nucleophiles.

Direct Displacement of the Trifluoromethyl Group: Direct nucleophilic displacement of a CF₃ group from an aromatic ring is rare and requires harsh reaction conditions. acs.org Reactions with strong nucleophiles at high temperatures might lead to its hydrolysis to a carboxylic acid or replacement, though such transformations are not common for trifluoromethylpyridines. nih.gov The stability of the C-F bond makes the trifluoromethyl group exceptionally resistant to substitution. acs.org

Ring Functionalization and Derivatization Strategies

Beyond the reactivity of the substituents, the pyridine ring itself offers avenues for further functionalization, enabling the synthesis of a diverse range of derivatives.

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to the formation of pyridinium (B92312) salts or N-oxides.

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides to form the corresponding pyridinium salts. This modification alters the electronic properties of the ring, further activating it towards nucleophilic attack.

N-Oxidation: Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can convert the pyridine nitrogen to an N-oxide. Pyridine N-oxides exhibit unique reactivity, facilitating electrophilic substitution at the C4-position and influencing C-H functionalization reactions. nih.gov

Table 3: Functionalization at the Pyridine Nitrogen

| Reagent | Product Type | Significance |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | Increases ring electrophilicity |

| m-CPBA or H₂O₂/AcOH | Pyridine N-Oxide | Modifies ring reactivity for further substitution |

Advanced Functional Group Interconversions on the Pyridine Ring

The existing amino and trifluoromethyl groups can be used to direct or facilitate the introduction of new functionalities onto the pyridine ring.

Diazotization of Amino Groups: The primary amino groups can be converted to diazonium salts using nitrous acid (generated in situ from NaNO₂ and a strong acid). These diazonium intermediates are highly versatile and can be subsequently replaced by a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions. This provides a powerful method for introducing diversity at the 2- and 3-positions.

Halogenation: Direct electrophilic halogenation of the pyridine ring can be challenging due to its electron-deficient nature. However, the activating and directing effects of the two amino groups would likely facilitate halogenation at the C4 and/or C5 positions.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. mdpi.com Palladium-catalyzed direct arylation, for instance, could potentially be used to introduce aryl groups at specific positions on the ring, guided by the existing substituents. The N-oxide derivative could be a key intermediate for such transformations. nih.govmdpi.com

Table 4: Examples of Functional Group Interconversions

| Reaction Type | Reagent(s) | Target Position(s) | Resulting Functional Group |

|---|---|---|---|

| Diazotization/Sandmeyer | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | 2- and 3-positions | -Cl, -Br, -CN |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 4- or 5-position | -Br |

Mechanistic Studies of 6-(Trifluoromethyl)pyridine-2,3-diamine Reactions

The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (amino) groups on the pyridine ring imparts a unique electronic character to 6-(trifluoromethyl)pyridine-2,3-diamine, influencing its reaction mechanisms.

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for 6-(trifluoromethyl)pyridine-2,3-diamine involves the versatile reactivity of the vicinal diamino groups, which readily participate in cyclocondensation reactions with 1,2-dicarbonyl compounds to form substituted pyrido[2,3-b]pyrazines, a class of compounds analogous to quinoxalines. The general mechanism for this widely utilized transformation proceeds through a series of well-defined steps.

The reaction is initiated by the nucleophilic attack of one of the amino groups on a carbonyl carbon of the dicarbonyl compound, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of this intermediate results in the formation of a Schiff base (or imine). An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon. This is followed by another dehydration step, which leads to the formation of the aromatic pyrido[2,3-b]pyrazine (B189457) ring system.

While direct experimental studies detailing the isolation and characterization of these intermediates for 6-(trifluoromethyl)pyridine-2,3-diamine are not extensively documented, the mechanism is well-established for the analogous reactions of other o-phenylenediamines and 2,3-diaminopyridines. The reaction progression is outlined in the table below.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of an amino group on a carbonyl carbon. | Hemiaminal |

| 2 | Dehydration to form a Schiff base. | Schiff Base (Imine) |

| 3 | Intramolecular nucleophilic attack by the second amino group. | Cyclic Hemiaminal |

| 4 | Final dehydration to form the aromatic ring. | Pyrido[2,3-b]pyrazine |

The regioselectivity of the initial nucleophilic attack can be influenced by the electronic nature of the substituents on both the diamine and the dicarbonyl compound. The electron-withdrawing trifluoromethyl group in 6-(trifluoromethyl)pyridine-2,3-diamine is expected to decrease the nucleophilicity of the amino groups compared to unsubstituted 2,3-diaminopyridine. However, the diamino functionality remains sufficiently reactive to undergo these condensation reactions.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Kinetic Aspects:

The rate of cyclocondensation reactions is dependent on several factors, including the reactivity of the carbonyl compound and the nucleophilicity of the diamine. The electron-withdrawing nature of the trifluoromethyl group is expected to have a notable impact on the reaction kinetics.

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Trifluoromethyl Group | Decreases rate | Reduces the nucleophilicity of the amino groups through inductive electron withdrawal. |

| Nature of Dicarbonyl Compound | Increases rate with more electrophilic carbonyls | More electrophilic carbonyl carbons react faster with the nucleophilic amino groups. |

| Solvent | Rate can be solvent-dependent | Polar protic solvents can facilitate proton transfer steps, potentially increasing the rate. |

| Catalyst | Acid catalysts can increase the rate | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. |

Thermodynamic Aspects:

Computational studies on substituted aminopyridines suggest that the stability of the final heterocyclic product is a key driving force for the reaction. The planarity and aromaticity of the newly formed ring contribute significantly to the negative Gibbs free energy change of the reaction.

| Factor | Influence on Thermodynamics | Rationale |

|---|---|---|

| Aromatic Ring Formation | Highly favorable (exergonic) | The formation of a stable, conjugated aromatic system is a major thermodynamic driving force. |

| Trifluoromethyl Group | May slightly influence product stability | The electron-withdrawing nature can affect the electron density distribution in the final product, but the overall aromatic stabilization is dominant. |

| Byproduct Formation | Favorable | The formation of stable small molecules, such as water, contributes to the overall negative enthalpy change. |

Structure Activity Relationship Sar and Structural Analysis of 6 Trifluoromethyl Pyridine 2,3 Diamine Analogues

Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl group at the 6-position of the pyridine (B92270) ring in 6-(Trifluoromethyl)pyridine-2,3-diamine profoundly influences the molecule's physicochemical properties. Its strong electron-withdrawing nature and distinct steric profile are key determinants of its biological activity.

Electron-Withdrawing Effects and Pyridine Ring Stabilization

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the pyridine ring, a phenomenon that has several important consequences. The decreased electron density lowers the pKa of the pyridine nitrogen, making it less basic compared to its non-fluorinated counterpart. This modulation of basicity can be critical for receptor interactions, as it affects the protonation state of the molecule at physiological pH.

Furthermore, the electron-withdrawing nature of the -CF3 group can stabilize the pyridine ring against metabolic degradation, particularly oxidative metabolism. By making the ring more electron-deficient, it becomes less susceptible to attack by metabolic enzymes such as cytochrome P450s. This enhanced metabolic stability can lead to an extended biological half-life, a desirable property in drug candidates. Computational studies on related trifluoromethylated pyridines have shown a significant alteration in the electronic properties of the aromatic ring, which can be a contributing factor to the efficacy of drugs containing this moiety. nih.gov

Influence on Molecular Lipophilicity and Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that governs a molecule's ability to cross biological membranes. The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule. nih.gov This is attributed to the hydrophobic nature of the fluorine atoms. For instance, the Hansch π value, which quantifies the contribution of a substituent to lipophilicity, for a trifluoromethyl group is +0.88. nih.gov

Table 1: Comparison of Calculated Lipophilicity (clogP) for Pyridine-2,3-diamine and its 6-Substituted Analogues

| Compound | 6-Substituent | clogP (Calculated) |

| Pyridine-2,3-diamine | -H | 0.5 |

| 6-Methylpyridine-2,3-diamine | -CH3 | 1.0 |

| 6-(Trifluoromethyl)pyridine-2,3-diamine | -CF3 | 1.8 |

Note: clogP values are estimations and can vary depending on the algorithm used. The trend, however, illustrates the significant increase in lipophilicity with the trifluoromethyl substitution.

Role of the Trifluoromethyl Group in Enhancing Binding Affinity to Receptors

The trifluoromethyl group can play a multifaceted role in enhancing the binding affinity of a ligand to its biological target. Its steric bulk, although relatively compact for its mass, can promote favorable van der Waals interactions within a receptor's binding pocket. nih.gov In some cases, replacing a smaller hydrogen or methyl group with a trifluoromethyl group can lead to a better fit and increased potency.

Moreover, the electronic properties of the -CF3 group can lead to specific, high-energy interactions. The fluorine atoms can participate in non-covalent interactions such as halogen bonds and dipole-dipole interactions. While not a classic hydrogen bond acceptor, under certain geometric conditions, the fluorine atoms can interact with polarized C-H bonds or other electron-deficient centers. More significantly, the electron-withdrawing nature of the trifluoromethyl group can modulate the hydrogen-bonding capacity of the nearby amino groups, as will be discussed in the following section. Studies on glucocorticoid receptor ligands have shown that replacing a trifluoromethyl group can alter the functional behavior of the ligand from an agonist to an antagonist, highlighting the critical role of this group in receptor binding and downstream signaling. researchgate.netekb.eg

Impact of Amino Group Substitutions and Modifications

The two amino groups at the 2- and 3-positions of the pyridine ring are crucial for establishing interactions with molecular targets, primarily through hydrogen bonding. Modifications to these groups can significantly impact the binding affinity and selectivity of the molecule.

Characterization of Hydrogen Bonding Interactions with Molecular Targets

The 2- and 3-amino groups of 6-(Trifluoromethyl)pyridine-2,3-diamine can act as hydrogen bond donors. The presence of two adjacent amino groups allows for the formation of a bidentate hydrogen-bonding pattern, which can be a key determinant of binding to a receptor. In the crystal structure of 2,3-diaminopyridinium 3-aminobenzoate, the protonated pyridine nitrogen and one of the amino groups are involved in hydrogen bonding with the carboxylate anion, forming a stable ring motif. researchgate.net This highlights the capacity of the 2,3-diaminopyridine (B105623) scaffold to engage in specific and directional hydrogen bonding interactions.

The electron-withdrawing trifluoromethyl group at the 6-position can influence the hydrogen bond donating capacity of the amino groups. By pulling electron density away from the pyridine ring and, consequently, from the amino groups, the N-H bonds become more polarized. This increased acidity of the amino protons can lead to stronger hydrogen bonds with acceptor groups on a target protein.

Effects of N-Methylation on Hydrogen-Bonding Capacity

Mono-N-methylation: Methylating one of the amino groups would reduce the number of hydrogen bond donors from four to three (two on the remaining primary amine and one on the newly formed secondary amine). This could potentially decrease the binding affinity if all four hydrogen bond donors are critical for the interaction with the receptor. However, the introduction of a methyl group can also introduce favorable van der Waals interactions or fill a hydrophobic pocket in the binding site, potentially compensating for the loss of a hydrogen bond.

Di-N-methylation: Methylating both amino groups would further reduce the number of hydrogen bond donors. If the primary interaction with the target relies heavily on the hydrogen bond donating capacity of these groups, a significant loss of activity would be expected.

Studies on other diaminopyrimidine systems have shown that N-methylation can lead to more potent inhibitors, suggesting that the benefits of increased lipophilicity or better steric fit can sometimes outweigh the loss of a hydrogen bond. nih.gov However, the effect of N-methylation is highly context-dependent and would need to be empirically determined for analogues of 6-(Trifluoromethyl)pyridine-2,3-diamine. The alteration of hydrogen bonding patterns upon N-methylation has been shown to affect the stability and pairing properties in other heterocyclic systems. nih.govmdpi.com

Table 2: Potential Effects of N-Methylation on Hydrogen Bonding Capacity

| Compound Analogue | Number of N-H Donors | Potential Impact on Binding |

| 6-(Trifluoromethyl)pyridine-2,3-diamine | 4 | Baseline |

| 2-Amino-3-(methylamino)-6-(trifluoromethyl)pyridine | 3 | Loss of one H-bond donor, potential for new steric interactions |

| 2,3-Bis(methylamino)-6-(trifluoromethyl)pyridine | 2 | Significant reduction in H-bond donating capacity |

Comparative Structural Analysis with Functional Analogues

The specific arrangement of substituents on the pyridine ring, known as positional isomerism, can dramatically alter a compound's biological and coordination properties. Even subtle shifts in the location of a functional group can lead to significant changes in molecular geometry and electronic distribution, thereby affecting how the molecule interacts with biological targets. rsc.org

For instance, studies on zinc (II) complexes synthesized with isomeric ligands of trifluoromethyl-pyridine carboxylic acid demonstrate the critical role of substituent placement. rsc.org Two isomeric ligands, 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) and 4-(trifluoromethyl)nicotinic acid (Htfc), were used to create two distinct zinc complexes. rsc.org Single-crystal X-ray analysis revealed structural differences directly attributable to the isomerism:

Complex 1 (with Htpc): Exhibited an N,O-chelated coordination, forming a stable five-membered ring with the zinc ion. rsc.org

Complex 2 (with Htfc): Showed an N,O-monodentate coordination. rsc.org

This variation in coordination mode had a direct impact on their biological interactions. The complex with the N,O-chelated five-membered ring (Complex 1) demonstrated higher binding efficacy to biological macromolecules like bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). rsc.org Thermodynamic studies indicated that the binding processes for both complexes are spontaneous and driven by hydrogen bonding and van der Waals forces. rsc.org However, the chelated structure of Complex 1 appears to enhance these binding properties. rsc.org This highlights that the relative positioning of the carboxylic acid and the electron-withdrawing trifluoromethyl group dictates the coordination chemistry and, consequently, the biological activity. rsc.org

Similarly, in the development of other heterocyclic compounds, it has been noted that regioisomeric replacements can significantly affect potency. nih.gov For example, in a series of 1H-pyrazolo[4,3-b]pyridine derivatives, the positioning of a benzyl (B1604629) group was found to be critical for retaining biological activity. nih.gov These findings underscore the principle that isomerism is a key factor in structure-activity relationships, influencing both the structural framework and the potential for interaction with biological systems. rsc.orgnih.gov

| Feature | Complex 1 | Complex 2 |

|---|---|---|

| Isomeric Ligand | 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) | 4-(trifluoromethyl)nicotinic acid (Htfc) |

| Coordination Mode | N,O chelated coordination | N,O monodentate coordination |

| Resulting Structure | Forms a five-membered ring | Does not form a chelated ring |

| Binding Efficacy (to BSA/CT-DNA) | Higher | Lower |

The introduction of halogen atoms, particularly at the C5 position of the 2,3-diaminopyridine scaffold, is a common strategy to modulate a molecule's physicochemical properties. Halogens exert a combination of electronic and steric effects that can fine-tune intermolecular interactions, which are crucial for crystal packing and drug-receptor binding. mdpi.com

The study of 2,3-diamino-5-halogenopyridines provides insight into these effects. Halogen substituents are known to introduce unique electronic and steric characteristics that can be leveraged in drug development and materials science. mdpi.com In the crystal structures of these compounds, the interplay between hydrogen bonds and, where applicable, halogen bonds, dictates the supramolecular architecture. mdpi.com

Electronic Effects: Halogens are electronegative and act as electron-withdrawing groups, which can alter the electron density of the pyridine ring and the basicity of the amino groups and the pyridine nitrogen. This change in electrophilicity affects the strength and nature of hydrogen bonds formed by the amino groups. mdpi.com

Steric Hindrance: The size of the halogen atom (F < Cl < Br < I) introduces steric bulk, which can influence the preferred conformation of the molecule and affect how molecules pack in a crystal lattice.

In the crystal structures of 5-chloro- and 5-bromo-pyridine-2,3-diamine, the molecules form zig-zag chains through N-H···N hydrogen bonds. mdpi.com Specifically, one amino group (at C2) donates hydrogen bonds to the pyridine nitrogen of one neighboring molecule and the amino nitrogen (at C3) of another neighbor. mdpi.com This intricate network of interactions is fundamental to the solid-state structure. The introduction of the halogen at C5 modifies these interactions compared to unsubstituted pyridine-2,3-diamine. mdpi.com Understanding these interactions is essential for designing crystal structures and predicting the binding modes of these compounds with biological targets. mdpi.com

| Interaction Type | Description | Significance |

|---|---|---|

| N–H···N(pyridine) | The amino group at C2 acts as a hydrogen bond donor to the pyridine nitrogen of a neighboring molecule. | A primary interaction forming zig-zag molecular chains. |

| N–H···N(amino) | The amino group at C2 also donates a hydrogen bond to the C3-amino group of another molecule, which acts as an acceptor. | Contributes to the stability and specific orientation of the molecular chains. |

| Halogen Effects | The halogen at C5 influences the electronic properties and steric profile of the molecule. | Modulates the strength and geometry of hydrogen bonds and influences crystal packing. |

Beyond halogenation, the introduction of other functional groups can significantly modulate molecular interactions and biological activity. The trifluoromethyl (-CF3) group itself is a critical substituent, known to enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates and agrochemicals. researchgate.netnih.gov The unique electronic effects of the -CF3 group can also influence the conformation and metabolism of compounds. nih.gov

Structure-activity relationship studies on various pyridine derivatives have revealed that the presence and positioning of certain groups can enhance biological effects, such as antiproliferative activity. nih.gov

Methoxy (B1213986) (-OCH3) Groups: The addition of methoxy groups to a pyridine structure has been shown to increase antiproliferative activity. The number and position of these electron-donating groups are directly related to the compound's potency, suggesting their involvement in key interactions with biological targets. nih.gov

Hydroxy (-OH) and Amino (-NH2) Groups: These groups are capable of forming strong hydrogen bonds and have also been found to enhance the biological activity of pyridine derivatives. nih.gov

Electron-Withdrawing vs. Electron-Donating Substituents: The nature of the substituent can have a profound effect on a molecule's interaction with a target. In a study of ruthenium(II) polypyridyl complexes binding to RNA, replacing a hydroxyl group (electron-donating) with a fluorine atom (electron-withdrawing) on the primary ligand significantly affected the binding mode and affinity. researchgate.net The complex with the electron-withdrawing fluorine substituent showed a greater binding affinity for the RNA triplex, demonstrating that subtle electronic changes can tune molecular recognition. researchgate.net

The strategic placement of various substituents allows for the fine-tuning of a molecule's properties, including its ability to form hydrogen bonds, participate in π-stacking, and engage in other non-covalent interactions that are essential for biological function. nih.gov

Conformational Analysis and Advanced Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of 6-(trifluoromethyl)pyridine-2,3-diamine analogues is crucial for predicting their biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements of atoms and the flexibility of molecules over time.

Conformational Analysis investigates the different spatial orientations (conformers) a molecule can adopt by rotating around its single bonds. The relative stability of these conformers can be evaluated using computational chemistry methods. For example, in studies of pyridine-containing dicarboxamides, potential energy surface (PES) diagrams are generated by calculating the energy associated with the rotation of specific dihedral angles. mdpi.com These analyses reveal the lowest energy (most stable) conformations. A comparison between computationally derived minimum energy structures and experimentally determined solid-state structures (from X-ray crystallography) can provide insights into how intermolecular forces in a crystal influence molecular shape. mdpi.com

In studies of related compounds, such as crystalline 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), MD simulations have been used to:

Predict physical properties like the heat of sublimation. researchgate.netnih.gov

Simulate the material's response to changes in pressure and temperature. researchgate.netnih.gov

Determine mechanical properties, such as the isothermal elastic tensor, which describes the material's stiffness and mechanical response to applied stress. researchgate.netnih.gov

Key metrics from MD simulations are often used to analyze the stability and flexibility of a molecule or a protein-ligand complex: frontiersin.org

Root Mean Square Deviation (RMSD): Measures the average deviation of a molecule's atoms over time compared to a reference structure. A stable RMSD value suggests the system has reached equilibrium and is not undergoing major conformational changes. frontiersin.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. High RMSF values highlight the most flexible regions of the molecule. frontiersin.org

These computational techniques are indispensable for rational drug design, allowing scientists to visualize how analogues of 6-(trifluoromethyl)pyridine-2,3-diamine might adopt specific conformations to bind to a biological target and to understand their dynamic behavior at an atomic level. frontiersin.org

| Analysis Technique | Key Application / Metric | Information Gained |

|---|---|---|

| Conformational Analysis (e.g., PES) | Identification of minimum energy conformers | Reveals the most stable three-dimensional shapes of a molecule. mdpi.com |

| Molecular Dynamics (MD) Simulations | Root Mean Square Deviation (RMSD) | Assesses the overall structural stability of a molecule or complex over time. frontiersin.org |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions within a molecule. frontiersin.org | |

| Pressure/Temperature Simulations | Predicts material properties under different conditions (e.g., compression, thermal expansion). nih.gov |

Advanced Research Applications of 6 Trifluoromethyl Pyridine 2,3 Diamine in Pharmaceutical Sciences

Anti-Cancer Compound Development and Mechanisms

The structural attributes of 6-(Trifluoromethyl)pyridine-2,3-diamine make it a valuable building block for creating potent anti-cancer agents. The resulting derivatives, especially those with a pyrido[2,3-d]pyrimidine (B1209978) core, have been the subject of extensive investigation for their ability to interfere with cancer progression through various mechanisms.

Derivatives synthesized from 6-(Trifluoromethyl)pyridine-2,3-diamine have demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines. The incorporation of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of these derivative compounds, contributing to their ability to penetrate cancer cells and exert their effects. nih.gov For instance, novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity, with some compounds registering IC50 values as low as 0.57 µM in acute human promyelocytic leukemia (HL-60) cells while showing minimal effects on normal human cell lines. mdpi.com Similarly, studies on imidazo[1,2-a]pyridines, another class of compounds derivable from pyridine (B92270) diamines, found strong cytotoxic impacts against HCC1937 breast cancer cells, with IC50 values recorded at 45µM and 47.7µM for specific derivatives. nih.gov

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | 0.57 µM |

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 µM |

| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | 47.7 µM |

A primary mechanism through which these derivatives exhibit their anti-cancer effects is the inhibition of specific enzymes that are crucial for tumor growth and survival. The pyrido[2,3-d]pyrimidine scaffold is particularly effective in targeting protein kinases. nih.gov These derivatives have been developed as potent inhibitors of key enzymes such as Epidermal Growth Factor Receptor (EGFR), tyrosine kinases (TKs), Phosphoinositide 3-kinases (PI3K), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov By blocking the activity of these enzymes, the compounds can disrupt the signaling pathways that regulate cell proliferation, differentiation, and apoptosis, thereby halting tumor progression. researchgate.netekb.eg For example, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown high inhibitory activities against both wild-type EGFR and its resistant mutant form, EGFRT790M, with IC50 values as low as 0.099 µM and 0.123 µM, respectively. nih.gov

Table 2: Enzyme Inhibition by Derivatives of 6-(Trifluoromethyl)pyridine-2,3-diamine

| Derivative Class | Target Enzyme(s) | Significance in Cancer |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Tyrosine Kinases (TKs), PI3K, CDKs | Inhibition of cell growth and proliferation pathways. nih.govrsc.org |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT, EGFRT790M | Overcoming resistance in non-small cell lung cancer. nih.gov |

The trifluoromethyl (-CF3) group, originating from the parent diamine, plays a crucial role in enhancing the binding affinity of the resulting derivatives to their target receptors. This functional group can increase lipophilicity, improve metabolic stability, and form specific interactions within the receptor's binding pocket. nih.gov In the development of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonists, the interaction of the -CF3 group with amino acid residues such as Leu324, Leu396, and His479 was found to be a key contributor to the compound's binding and inhibitory activity. researchgate.net This enhanced binding translates to greater potency and selectivity, which are critical for achieving improved therapeutic outcomes and minimizing off-target effects. The strategic placement of the trifluoromethyl group is therefore a key consideration in the design of new, more effective anti-cancer drugs. researchgate.netrsc.org

The condensation of 6-(Trifluoromethyl)pyridine-2,3-diamine with various reagents is a common strategy for synthesizing the pyrido[2,3-d]pyrimidine ring system. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its broad spectrum of biological activities, including significant antitumor properties. rsc.orgmdpi.com Researchers have synthesized and evaluated numerous series of these derivatives, demonstrating their efficacy against a wide array of cancer cell lines, including those of the lung, colon, and liver. nih.govmdpi.com The versatility of the pyrido[2,3-d]pyrimidine core allows for molecular modifications to optimize activity against specific cancer targets, making it a highly valuable framework in the ongoing search for novel and more effective cancer therapies. nih.govrsc.org

Discovery of Antimicrobial and Antiviral Agents

Beyond oncology, derivatives of 6-(Trifluoromethyl)pyridine-2,3-diamine are being explored for their potential to combat infectious diseases. The pyridine ring and its fused heterocyclic systems are present in numerous compounds with known antimicrobial and antiviral properties.

The investigation into pyridine-based compounds has yielded derivatives with notable antibacterial properties. nih.govresearchgate.net For example, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Some of these compounds not only inhibited bacterial growth with Minimum Inhibitory Concentration (MIC) values as low as 1.56 μg/mL but were also effective at eradicating preformed biofilms. nih.gov Furthermore, pyrido[2,3-d]pyrimidine derivatives, synthesized using precursors like 6-(Trifluoromethyl)pyridine-2,3-diamine, have also shown promising antimicrobial activity against various bacterial and fungal strains, sometimes exceeding the efficacy of standard antibiotics. mdpi.com

Table 3: Antibacterial Activity of Selected Pyridine and Pyrazole Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| N-(trifluoromethyl)phenyl pyrazole | Staphylococcus aureus (MRSA) | 1.56–3.12 μg/mL |

| N-(trifluoromethyl)phenyl pyrazole | Enterococcus faecalis | 1.56 μg/mL |

Assessment of Antifungal Properties

Derivatives of trifluoromethylphenyl amides have been designed and synthesized as potential pesticides, demonstrating notable fungicidal activity. nih.gov In one study, thirty-three such structures were evaluated for their effectiveness against three species of Colletotrichum. nih.gov The most active compounds were then tested against a broader range of fungi, including C. fragariae, C. gloeosporioides, C. acutatum, Phomopsis obscurans, P. viticola, Botrytis cinerea, and Fusarium oxysporum. nih.gov

Among the tested compounds, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide was identified as having the strongest and broadest spectrum of antifungal activity, particularly against Colletotrichum acutatum and Phomopsis viticola. nih.gov

Interactive Data Table: Antifungal Activity of Selected Trifluoromethylphenyl Amides

Potential as Antiviral Drugs

The development of plant immune activators is a significant area in the creation of new pesticides to combat plant virus diseases like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov In this context, a series of trifluoromethyl pyridine piperazine (B1678402) derivatives were designed and synthesized. nih.gov

Bioassays revealed that several of these compounds exhibited excellent antiviral activities against both TMV and CMV, with some showing higher efficacy than the commercial agent ningnanmycin (B12329754). nih.gov For instance, at a concentration of 500 μg/mL, compounds A1 and A3 demonstrated curative activities of 64.1% and 61.0% respectively against CMV, surpassing that of ningnanmycin (59.0%). nih.gov Further investigation indicated that these active compounds could induce the activities of defense-related enzymes such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), thereby enhancing systemic acquired resistance (SAR) in plants. nih.gov

Dimerization Studies and Resultant Enhanced Antimicrobial Activity

Dimerization of antimicrobial peptides (AMPs) is a strategy being explored to enhance their activity. nih.gov While dimerization does not universally lead to improved antimicrobial effects, in some cases, it can alter the mechanism of action and increase efficacy. nih.govnih.gov The nature of the spacer linking the two monomeric units, whether polar or apolar, can significantly influence the biological activity of the resulting dimeric peptide. nih.gov For example, a polar spacer was found to enhance antimicrobial activity due to additional interactions with membrane phospholipids (B1166683) or the cell wall. nih.gov

Studies on various dimeric peptides have shown mixed results. For instance, lysine-linked dimers of one peptide (MG2) showed an 8-16 fold increase in antibacterial activity compared to the monomer. nih.gov Conversely, dimerization of another peptide, aurein (B1252700) 1.2, led to a decrease in its ability to inhibit bacterial and fungal growth. nih.gov These findings highlight that the effects of dimerization on antimicrobial activity are complex and depend on the specific peptide and the nature of the linker. nih.govnih.gov

Modulation of Biological Pathways and Molecular Targets

Dihydrofolate reductase (DHFR) is a crucial enzyme for rapidly dividing cells, as it is involved in the synthesis of thymine, a necessary component of DNA. wikipedia.org Consequently, DHFR inhibitors are utilized as anticancer and antimicrobial agents. wikipedia.orgnih.gov Piritrexim, a potent DHFR inhibitor, has served as a parent compound for the development of numerous analogues. nih.govmedchemexpress.com

Research has focused on synthesizing 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim. nih.gov These compounds have been evaluated as inhibitors of DHFR from various sources, including rat liver, Pneumocystis carinii, and Toxoplasma gondii. nih.gov One of the most potent inhibitors identified was 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine, with an IC50 value of 0.0023 x 10-6 M against P. carinii DHFR. nih.gov

Vanilloid Receptor (TRPV1): The transient receptor potential vanilloid 1 (TRPV1) is a nonselective cation channel involved in pain sensation. nih.govnih.gov Blockade of TRPV1 activation by selective antagonists is a promising strategy for developing novel pain treatments. nih.govnih.gov A series of novel TRPV1 antagonists with various 6,6-heterocyclic cores have been designed and synthesized. nih.gov One such compound, a 1,8-naphthyridine (B1210474) derivative, was identified as an orally bioavailable and brain-penetrant TRPV1 antagonist that effectively reversed thermal hyperalgesia in rat models of inflammatory pain. nih.gov

Adenosine (B11128) Receptor: Adenosine receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors that play significant roles in various physiological processes. mdpi.com A class of amino-3,5-dicyanopyridines has been synthesized and evaluated as ligands for these receptors. mdpi.com These compounds generally exhibit nanomolar binding affinity, with a preference for the A1 and A2A subtypes. mdpi.com Notably, some of these derivatives can act as "pan ligands," binding to all adenosine receptor subtypes with comparable nanomolar affinity and displaying a partial agonist profile. mdpi.com

CXC Chemokine Receptor-3 (CXCR3): CXCR3 is a chemokine receptor expressed on activated T cells and is involved in inflammatory diseases. researchgate.net A potent and selective small-molecule antagonist for CXCR3, NBI-74330, has been characterized. researchgate.net This compound demonstrated potent inhibition of ligand binding to CXCR3 and functional responses such as calcium mobilization and cellular chemotaxis. researchgate.net

Interactive Data Table: Receptor Antagonist Activity

Pharmacokinetic and Pharmacodynamic Considerations in Lead Optimization and Drug Design

The journey from a preliminary "hit" compound to a viable drug candidate is a multifaceted process of iterative refinement known as lead optimization. For derivatives of 6-(trifluoromethyl)pyridine-2,3-diamine, this phase is heavily reliant on a deep understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Pharmacokinetics, often described as what the body does to a drug, encompasses absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics, conversely, is what the drug does to the body, detailing its mechanism of action, potency, and efficacy at the target site. researchgate.netnih.gov A successful drug candidate must exhibit a harmonious balance between these two domains.

The Influence of the Trifluoromethyl Group on Pharmacokinetic Properties

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, renowned for its ability to enhance key drug-like properties. nih.govmdpi.comjst.go.jp Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and, consequently, solubility and permeability. jst.go.jp Furthermore, the C-F bond is exceptionally stable, rendering the trifluoromethyl group resistant to metabolic degradation, a crucial factor in improving a drug's half-life and oral bioavailability. mdpi.com

In the context of 6-(trifluoromethyl)pyridine-2,3-diamine derivatives, the -CF3 group is anticipated to:

Enhance Metabolic Stability: By blocking potential sites of oxidative metabolism on the pyridine ring, the trifluoromethyl group can lead to a longer duration of action and more predictable pharmacokinetic profiles. nih.gov

Modulate Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access intracellular targets. However, excessive lipophilicity can also lead to issues such as poor solubility and increased non-specific binding. nih.gov

Impact Permeability: The interplay between lipophilicity and hydrogen bonding potential, influenced by the diamine groups, will be a critical determinant of a compound's ability to be absorbed from the gastrointestinal tract and penetrate target tissues.

Structure-Activity Relationships and Pharmacodynamic Optimization